![molecular formula C21H20N4O B2395734 6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946204-09-7](/img/structure/B2395734.png)
6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a fused pyrazole and pyrimidine ring. The specific compound you mentioned also has benzyl, isopropyl, and phenyl substituents attached to it.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines can involve several steps, and the exact method can vary depending on the desired substituents . Unfortunately, without specific information on the compound , it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused pyrazole and pyrimidine ring. The specific locations and types of substituents can greatly influence the properties of the molecule .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, depending on the substituents present. They can act as precursors in the synthesis of other biologically active compounds .Scientific Research Applications
Synthesis and Evaluation as PDE5 Inhibitors
A study focused on synthesizing a series of pyrazolo[3,4-d]pyridazinones and analogues, identifying them as potential peripheral vasodilators. These compounds were evaluated as inhibitors of PDE5 extracted from human platelets, with several showing promising IC50 values. Specifically, compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one) displayed good activity and selectivity against PDE6. The study highlighted the crucial role of the benzyl group at position-6 of the pyrazolopyridazine system in these reactions (Piaz et al., 2002).
Novel Derivatives Synthesis
Another research effort involved synthesizing new derivatives of 1-(3-aminophenyl)-4-benzoyl--5-phenyl-1H-pyrazole-3-carboxylic acid. This included the creation of compound 5 (2-(3-Aminophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one). This synthesis explored reactions with β-diketones, β-ketoesters, β-naphthol, phenol, and various other reagents, leading to a diverse array of pyrazole derivatives (Kasımoğulları et al., 2010).
Chemical and Biological Behavior
Research into the chemical and biological behavior of novel pyrazole derivatives, including the synthesis of 4-benzoyl-1,5-substituted1H-pyrazole-3-carboxylic acids and their derivatives, has been highlighted. This exploration aimed at understanding the synthesis of these compounds and their potential applications in various biological and medicinal fields (Şener et al., 2004).
Antimicrobial Activity
A study investigating the synthesis of various pyrazole derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid also looked into their antibacterial activities. These synthesized compounds were evaluated against Gram-positive and Gram-negative bacteria, with certain derivatives showing significant activity, indicating their potential in the development of new antibacterial agents (Bildirici et al., 2007).
Synthesis for Potential Erectile Dysfunction Treatment
Compounds potentially useful for the treatment of erectile dysfunction were synthesized, including pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones and their analogues. These compounds were evaluated as inhibitors of phosphodiesterase 5 (PDE5), with some showing high potency and selectivity. This research provides insights into the development of new treatments for erectile dysfunction (Giovannoni et al., 2006).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to targetCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2 . They bind to the active site of CDK2, leading to an alteration in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
As a potential cdk2 inhibitor, it could affect the cell cycle regulation pathway . CDK2 is responsible for the phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant inhibitory activity against cdk2 and have displayed potent dual activity against examined cell lines and cdk2 . They have also been observed to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-benzyl-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-15(2)19-18-13-22-25(17-11-7-4-8-12-17)20(18)21(26)24(23-19)14-16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSUTIANIORACI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-iodo-2-pyridinyl)-N'-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}amino)methylene]thiourea](/img/structure/B2395651.png)
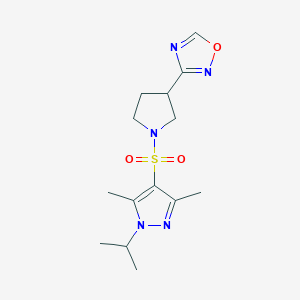
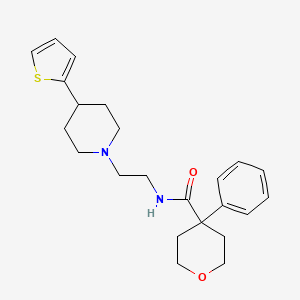
![3,4-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2395660.png)
![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)

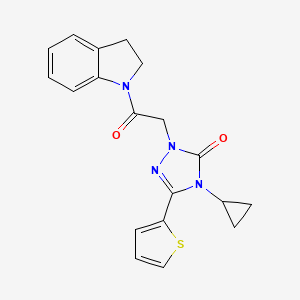
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2395665.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2395666.png)
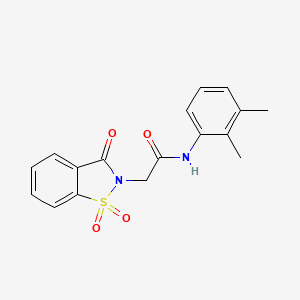
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2395671.png)
![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)
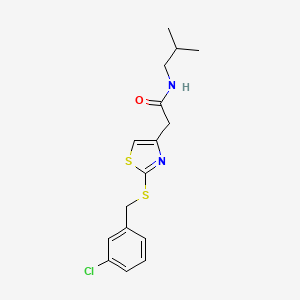
![4-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2395675.png)
